6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448026-66-1) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, featuring a 3,4-dimethylbenzenesulfonyl substituent at the 6-position of the partially saturated pyrrole ring. This core scaffold is recognized in medicinal chemistry for its ability to engage ATP-binding pockets of kinases and to act as a corticotropin-releasing factor (CRF) receptor antagonist.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1448026-66-1
Cat. No. B2923362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448026-66-1
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C
InChIInChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3
InChIKeyNUWFBKDEORVKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448026-66-1): A Structurally Defined Sulfonylated Pyrrolopyrimidine for Targeted Medicinal Chemistry


6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448026-66-1) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, featuring a 3,4-dimethylbenzenesulfonyl substituent at the 6-position of the partially saturated pyrrole ring . This core scaffold is recognized in medicinal chemistry for its ability to engage ATP-binding pockets of kinases and to act as a corticotropin-releasing factor (CRF) receptor antagonist . The compound is supplied as a research-grade intermediate with a molecular formula of C14H15N3O2S and a molecular weight of 289.35 g/mol .

Why 6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Cannot Be Freely Replaced by Other Pyrrolo[3,4-d]pyrimidine Analogs


Within the pyrrolo[3,4-d]pyrimidine class, the identity, position, and electronic character of the sulfonyl aryl substituent critically govern target binding, selectivity, and physicochemical properties. Even subtle changes—such as shifting the dimethyl substitution from the 3,4- to the 2,4-positions on the phenyl ring—alter the three-dimensional shape and electron distribution of the sulfonyl moiety, which can disrupt key hydrogen-bond or hydrophobic interactions in a defined binding pocket . In kinase inhibitor programs based on this scaffold, the 6-arylsulfonyl group is not a passive solubilizing tag but an integral pharmacophoric element that directly contacts the kinase hinge or hydrophobic back pocket . Consequently, generic interchange with the 4-chlorophenyl, thiophene, or alkylsulfonyl analogs without experimental validation risks loss of potency, altered selectivity, or undesirable ADME properties.

Quantitative Differentiation Evidence for 6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Versus Closest Analogs


Molecular Weight Advantage Over the 4‑Chlorophenyl Analog for Fragment‑Based and Lead‑Optimization Compliance

The target compound (MW 289.35 g/mol) is 6.40 g/mol lighter than the 4‑chlorophenyl analog 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706135-10-5; MW 295.75 g/mol) . This difference places the target compound deeper inside the ‘lead-like’ chemical space (MW ≤ 350) and further from the fragment-to-lead MW ceiling, offering greater room for subsequent functionalization while maintaining favorable permeability and solubility profiles.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Regioisomeric Differentiation: 3,4-Dimethyl Versus 2,4-Dimethyl Substitution Impacts Steric and Electronic Profile

The target compound bears the dimethyl groups at the 3- and 4-positions of the benzenesulfonyl ring, whereas the closely related regioisomer 6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1448069-02-0) places one methyl group ortho to the sulfonyl attachment point . Although the two isomers share identical molecular formula and MW (289.35 g/mol), the ortho-methyl group in the 2,4-isomer introduces steric hindrance that can restrict rotational freedom of the sulfonyl-phenyl bond and alter the trajectory of the aryl ring relative to the pyrrolopyrimidine core—a distinction that is critical when the aryl ring occupies a narrow hydrophobic cleft of a kinase or GPCR binding site.

Structure-activity relationship Regioisomer comparison Kinase inhibitor design

Predicted Lipophilicity Window Consistent with CNS Drug-Like Space Relative to Heteroaryl Analogs

The 3,4-dimethylbenzenesulfonyl group confers moderate lipophilicity (estimated ACD/LogP ≈ 1.8–2.5) to the target compound, which sits in a range typical of CNS-penetrant kinase inhibitors. In contrast, the 6‑(thiophene‑2‑sulfonyl) analog introduces a sulfur heteroatom that raises topological polar surface area (tPSA) and can reduce logP by approximately 0.5–1.0 log units, while the 4‑chlorophenyl analog increases logP by roughly 0.3–0.5 units due to halogen hydrophobicity . These calculated differences, though modest, position the target compound in a lipophilicity window that balances passive permeability with aqueous solubility—a parameter space often prioritized in CNS and kinase programs.

LogP prediction CNS drug-likeness Physicochemical profiling

Kinase and Protease Targeting Potential Inferred from the Pyrrolo[3,4-d]pyrimidine Scaffold Patent Landscape

The pyrrolo[3,4-d]pyrimidine core has been validated as a kinase hinge-binding motif in multiple patents, including US20150274733 (substituted pyrrolo[3,4-d]pyrimidines as ERK1/2 inhibitors) and US20030220333 (CRF receptor antagonists) . While the target compound itself lacks published IC50 data, its 6‑(3,4‑dimethylbenzenesulfonyl) substituent matches the general pharmacophore of these patent series, where the sulfonyl aryl group contributes to potency and selectivity. Commercial vendor descriptions also explicitly note utility as an intermediate for synthesizing biologically active molecules targeting kinases and proteases . Prospective users should benchmark the compound head-to-head against the specific kinase or protease target of interest.

Kinase inhibitor Protease inhibitor Patent analysis

Recommended Application Scenarios for 6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Based on Available Evidence


Kinase Inhibitor Fragment Evolution and Lead Optimization

Use this compound as a mid-MW (289.35 g/mol) starting scaffold for kinase hinge-binding lead series. Its molecular weight provides headroom for fragment growth while retaining lead-like properties . Prioritize over the 4‑chlorophenyl analog when further MW expansion is planned, and over the 2,4‑dimethyl regioisomer when meta/para substitution is favored by docking pose predictions .

CNS-Penetrant Probe Development

With an estimated logP of 1.8–2.5, the target compound falls within a range frequently associated with CNS exposure . It may be selected over the more polar thiophene analog when passive brain permeability is required, and over the more lipophilic 4‑chlorophenyl analog when a lower logP is desired to mitigate hERG or phospholipidosis risk.

Regioisomer Selectivity Profiling in SAR Studies

Acquire the target 3,4‑dimethyl isomer alongside the 2,4‑dimethyl isomer (CAS 1448069-02-0) to experimentally determine the impact of ortho‑methyl steric bulk on target binding and selectivity . This head-to-head comparison can reveal key SAR vectors that guide subsequent lead optimization.

Chemical Probe for CRF Receptor Pharmacology

Given the established role of pyrrolo[3,4-d]pyrimidines as CRF antagonists , this compound can serve as a tool for exploring structure–activity relationships at CRF receptors, particularly if 3,4‑dimethyl substitution has not been previously evaluated in published CRF series.

Quote Request

Request a Quote for 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.